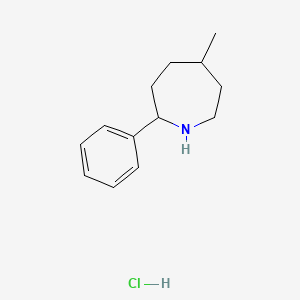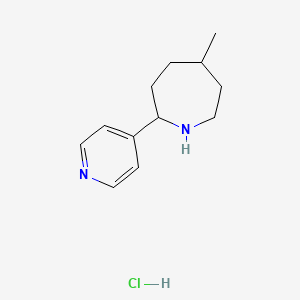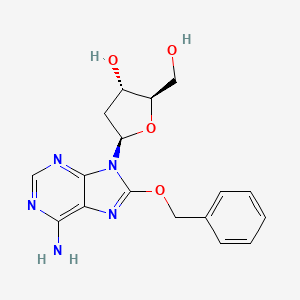
8-Benzyloxy-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyloxy-2’-deoxyadenosine is a reagent used in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine which are incorporated into oligomeric DNA . It is an exceptionally powerful antiviral agent, finding its application in combating formidable viral adversaries like HIV and hepatitis B .
Synthesis Analysis
The synthesis of 8-Benzyloxy-2’-deoxyadenosine involves the conversion of 8-bromo-2’-deoxyadenosine (8-Br-dA) into an 8-benzyloxy-substituted derivative, followed by its catalytic hydrogenation . Another method involves treating 8-Br-dA with a mixture of 2-mercaptoethanol and triethylamine .Molecular Structure Analysis
The molecular formula of 8-Benzyloxy-2’-deoxyadenosine is C17H19N5O4, and its molecular weight is 357.36 .Chemical Reactions Analysis
8-Benzyloxy-2’-deoxyadenosine is involved in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine . It is also used in the study of DNA damage and repair .Applications De Recherche Scientifique
Fluorescent Nucleoside Analog Development
8-Benzyloxy-2'-deoxyadenosine has been explored in the context of developing new fluorescent nucleoside analogs. For example, 8-vinyl-deoxyadenosine (8vdA) is a new fluorescent analog of deoxyadenosine, sharing similar absorption and emission wavelengths with 2′-deoxyribosyl-2-aminopurine (2AP). 8vdA exhibits a higher molar absorption coefficient than 2AP, allowing for more sensitive detection. Additionally, the fluorescence of 8vdA is sensitive to temperature and solvent but not to pH, which makes it a potential tool for biological applications (Ben Gaied et al., 2005).
DNA Damage and Repair Studies
8-Benzyloxy-2'-deoxyadenosine derivatives, such as 5′,8-Cyclo-2′-deoxyadenosine (cdA), have been used to study DNA damage and repair mechanisms. cdA is formed by hydroxyl radical attack on the 5′H of the nucleoside sugar moiety, leading to lesions that are linked to Nucleotide Excision Repair (NER) mechanism deficiency and mutagenesis. This makes cdA an important compound for understanding the biological impact of DNA damage and repair processes (Terzidis & Chatgilialoglu, 2015).
Nucleoside Modifications and Synthesis
The compound has also been involved in the synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides. These syntheses are crucial for creating specific DNA sequences for various research applications, such as genetic studies and the development of nucleic acid-based therapeutics (Watkins et al., 1982).
Development of Diagnostic Tools
Moreover, 8-Benzyloxy-2'-deoxyadenosine derivatives have been used in developing molecularly imprinted composite membranes for the selective detection of 2-deoxyadenosine in urine samples. These membranes have potential applications in the diagnosis of various diseases, including cancer, by detecting specific biomarkers in bodily fluids (Scorrano et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGWLUSIWDAMW-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyloxy-2'-deoxyadenosine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


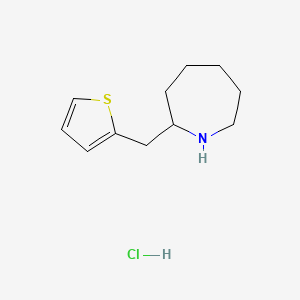
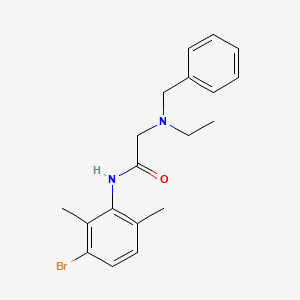
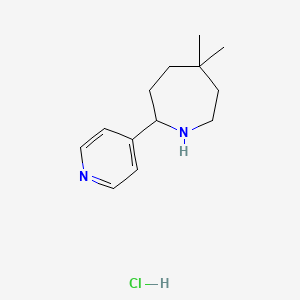
![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)
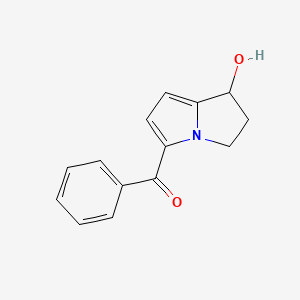
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)
![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)
![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)
